3,5-Dichloro-3'-pyrrolidinomethyl benzophenone
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJLBBZMNBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643221 | |
| Record name | (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-84-8 | |
| Record name | (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinomethyl group.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone exhibit significant antimicrobial properties. A study demonstrated that certain benzophenone derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Drug Delivery Systems
The compound's ability to absorb UV light makes it suitable for use in drug delivery systems where photostability is crucial. Its incorporation into polymer matrices can enhance the release profiles of encapsulated drugs when exposed to UV light, thus improving therapeutic efficacy .
UV Filters in Sunscreens
Due to its effective UV absorption properties, this compound is utilized as a UV filter in sunscreens and other personal care products. It helps protect the skin from harmful UV radiation, thereby preventing skin damage and aging .
Photostabilizers
The compound is also employed as a photostabilizer in cosmetic formulations, ensuring that active ingredients remain effective over time when exposed to sunlight. This application is critical for maintaining the integrity of products such as lotions and creams .
Polymer Additives
In materials science, this compound serves as an additive in polymers to enhance their resistance to photodegradation. This property is essential for extending the lifespan of plastic products used outdoors or in environments with high UV exposure .
Coatings
The compound is integrated into coatings for various surfaces to provide UV protection and improve durability against environmental factors. Its incorporation helps maintain the aesthetic and functional properties of coated materials over extended periods .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The compound belongs to a broader class of substituted benzophenones, many of which differ in halogenation patterns or heterocyclic substituents. Key analogs include:
Key Observations:
- Heterocyclic Substituents: The pyrrolidinomethyl group introduces nitrogen-based basicity, which could influence solubility or receptor interactions compared to simpler alkyl or aryl substituents .
Research Findings and Limitations
- Discontinuation and Availability: The compound’s discontinued status contrasts with commercially available analogs like benzophenone-3, limiting its current research utility .
Biological Activity
3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (also known as BP-3 or its derivatives) is a compound of interest in the fields of medicinal chemistry and toxicology due to its various biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 898770-84-8
- Molecular Formula : C16H16Cl2N
- Molecular Weight : 303.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Receptor Binding : This compound has been shown to bind to multiple receptors, influencing pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, such as tryptophan dioxygenase, which affects the catabolism of tryptophan and alters serotonin levels in the body.
- Signal Transduction Modulation : The compound modulates key signaling pathways, including those involving nuclear factor kappa B (NF-κB), which is crucial for immune response regulation.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The compound induces apoptosis and cell cycle arrest, primarily through the modulation of p53 pathways and related gene expressions .
Antioxidant Effects
This compound has been noted for its antioxidant properties, which help mitigate oxidative stress in cells. By reducing reactive oxygen species (ROS) levels, it protects cells from damage and may contribute to its anticancer effects .
Photostability and UV Protection
As a benzophenone derivative, it also functions as a UV filter in cosmetic formulations. Studies on its photostability reveal that it effectively absorbs UV radiation while undergoing minimal degradation under UV exposure. This property is crucial for maintaining efficacy in sunscreen applications .
Case Studies
- MCF-7 Cell Line Study :
- Metabolomic Analysis :
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone with high purity?
- Methodological Answer : A two-step approach is often employed:
Friedel-Crafts acylation : React 3,5-dichlorobenzoyl chloride with a pyrrolidinomethyl-substituted benzene derivative under anhydrous AlCl₃ catalysis to form the benzophenone backbone.
Pyrrolidine functionalization : Introduce the pyrrolidinomethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative .
- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Final purity (>95%) can be confirmed via GC-MS or NMR .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use - and -NMR to resolve aromatic protons (6.8–7.5 ppm) and carbonyl signals (~195 ppm). The pyrrolidinomethyl group’s protons appear as a multiplet (2.5–3.5 ppm) .
- Purity assessment : GC-MS with a Carbowax 20M column (retention time: ~12–15 min) or HPLC (C18 column, acetonitrile/water mobile phase) .
- Elemental analysis : Confirm Cl and N content via combustion analysis or X-ray fluorescence (XRF).
Q. What is the solubility profile of this compound in common organic solvents?
- Methodological Answer :
- Polar aprotic solvents : Highly soluble in DMF and DMSO due to the carbonyl and pyrrolidine groups.
- Halogenated solvents : Moderate solubility in dichloromethane or chloroform; halogen bonding may perturb the carbonyl group’s vibrational modes .
- Alcohols : Limited solubility in methanol/ethanol due to hydrogen-bond competition with the carbonyl oxygen.
- Experimental Tip : Use UV-Vis spectroscopy to quantify solubility by monitoring absorbance at λmax (~280 nm) in saturated solutions .
Advanced Research Questions
Q. How can contradictions in FT-IR data for the carbonyl stretch (νC=O) be resolved across different solvents?
- Methodological Answer :
- Solvent-induced shifts : In halogenated solvents (e.g., CCl₄), νC=O appears as a single peak (~1660 cm⁻¹) due to rapid solvent-solute interaction exchange. In alcohols, split peaks arise (~1640 cm⁻¹ and ~1680 cm⁻¹) from slow hydrogen-bond dynamics .
- Computational validation : Compare experimental shifts with DFT-calculated vibrational frequencies (B3LYP/6-31G* basis set). A linear correlation (R² > 0.95) confirms solvent effects dominate over structural anomalies .
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
- Methodological Answer :
- Palladium catalysis : The dichlorophenyl moiety acts as an electron-deficient aryl group, enhancing oxidative addition in Suzuki-Miyaura reactions. Use Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH (3:1) at 105°C for optimal yields .
- Side reactions : Monitor for dehalogenation byproducts via GC-MS. Trialkylaluminum reagents (e.g., triisobutylaluminum) may reduce the ketone to benzhydrol (62–97% conversion), requiring strict anhydrous conditions .
Q. How to design structure-activity relationship (SAR) studies targeting the pyrrolidinomethyl group?
- Methodological Answer :
- Substituent variation : Synthesize analogs with morpholine, piperidine, or N-methylpiperazine groups. Assess electronic effects via Hammett σpara values and steric effects using Connolly surface analysis.
- Biological assays : Test analogs in vitro for receptor binding (e.g., GPCRs) or enzyme inhibition. For neuroactive studies, use immortalized GnRH neurons to evaluate autophagy modulation (LC3-II/Beclin-1 markers) .
- Data integration : Correlate substituent parameters (logP, polar surface area) with bioactivity using multivariate regression (e.g., PLS-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
